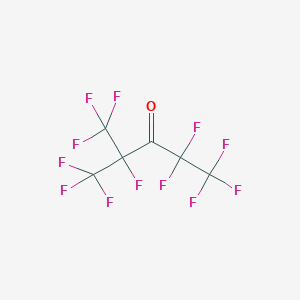

Perfluoro(2-methyl-3-pentanone)

Description

Properties

IUPAC Name |

1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLFHPWPTXWZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2C(O)CF(CF3)2, C6F12O | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074932 | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-13-8 | |

| Record name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Perfluoro(2-methyl-3-pentanone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula CF₃CF₂C(O)CF(CF₃)₂. Also known by its ASHRAE designation FK-5-1-12 and commercial trade name Novec™ 1230, this compound is a colorless, nearly odorless liquid at room temperature.[1][2][3] It is recognized for its unique combination of properties, including high efficacy as a fire suppression agent, excellent dielectric properties, and a favorable environmental profile, characterized by a zero ozone depletion potential (ODP) and a global warming potential (GWP) of less than 1.[4][5]

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Perfluoro(2-methyl-3-pentanone), compiled from various technical sources.

Table 1: Fundamental Properties

| Property | Value |

| Chemical Formula | CF₃CF₂C(O)CF(CF₃)₂[1] |

| Molecular Weight | 316.04 g/mol [1] |

| Boiling Point (at 1 atm) | 49.2 °C (120.6 °F)[1] |

| Freezing Point | -108.0 °C (-162.4 °F)[1] |

| Appearance | Colorless, clear liquid[3] |

Table 2: Thermodynamic Properties

| Property | Value |

| Critical Temperature | 168.7 °C (335.6 °F)[1] |

| Critical Pressure | 18.65 bar (270.44 psia)[1] |

| Critical Density | 639.1 kg/m ³ (39.91 lbm/ft³)[1] |

| Critical Volume | 494.5 cc/mole[1] |

| Heat of Vaporization (at boiling point) | 88.0 kJ/kg[1] |

| Specific Heat, Liquid (at 25 °C) | 1.103 kJ/kg °C[1] |

| Specific Heat, Vapor (at 1 atm, 25 °C) | 0.891 kJ/kg °C[1] |

Table 3: Physical and Electrical Properties

| Property | Value |

| Density, Saturated Liquid (at 25 °C) | 1.60 g/mL[1] |

| Density, Gas (at 1 atm, 25 °C) | 0.0136 g/mL[1] |

| Vapor Pressure (at 25 °C) | 0.404 bar (5.85 psia)[1] |

| Liquid Viscosity (at 25 °C) | 0.39 centistokes[1] |

| Solubility of Water in Substance (at 25 °C) | <0.001 % by weight[4] |

| Relative Dielectric Strength (N₂ = 1.0, 1 atm) | 2.3[1] |

| Breakdown Voltage (liquid, 2.7 mm gap) | 48 kV[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard analytical techniques adapted for the specific characteristics of fluorinated compounds.

Determination of Vapor Pressure (Static Method)

The vapor pressure of Perfluoro(2-methyl-3-pentanone) can be determined using a static apparatus.

-

Sample Preparation: A high-purity sample of the compound is degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

-

Apparatus: A thermostatically controlled sample cell connected to a pressure transducer and a vacuum line is used. The temperature of the sample cell is precisely controlled and measured.

-

Measurement: The degassed sample is introduced into the sample cell. The cell is then brought to the desired temperature. Once thermal equilibrium is reached, the pressure reading from the transducer is recorded as the vapor pressure at that temperature.

-

Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Liquid Viscosity (Capillary Viscometry)

The kinematic viscosity of liquid Perfluoro(2-methyl-3-pentanone) can be measured using a calibrated Ubbelohde-type capillary viscometer.

-

Apparatus: A calibrated glass capillary viscometer is placed in a constant temperature bath to ensure precise temperature control.

-

Sample Loading: A known volume of the liquid is introduced into the viscometer.

-

Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid to flow between two marked points on the capillary under the influence of gravity is measured using a stopwatch.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Heat of Vaporization (Differential Scanning Calorimetry - DSC)

The enthalpy of vaporization can be determined using a differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of Perfluoro(2-methyl-3-pentanone) (typically a few milligrams) is placed in a volatile sample pan with a pinhole lid.

-

Instrumentation: The DSC is calibrated using a standard with a known melting point and enthalpy of fusion.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The instrument measures the heat flow to the sample relative to an empty reference pan.

-

Analysis: An endothermic peak is observed as the sample vaporizes. The area under this peak is integrated to determine the total heat absorbed, which corresponds to the heat of vaporization.

Determination of Dielectric Strength (ASTM D1816 Standard Test Method)

The dielectric breakdown voltage of liquid Perfluoro(2-methyl-3-pentanone) is a measure of its ability to withstand electrical stress and can be determined following a standard method like ASTM D1816.[1]

-

Apparatus: A test cell containing two electrodes of a specified shape and a variable high-voltage AC power supply.

-

Sample Preparation: The liquid sample is carefully handled to avoid contamination with moisture or particles.

-

Procedure: The test cell is filled with the liquid, ensuring the electrodes are fully immersed. The voltage is then applied and increased at a uniform rate until electrical breakdown occurs, indicated by a spark between the electrodes.

-

Results: The voltage at which breakdown occurs is recorded. The test is typically repeated multiple times, and the average breakdown voltage is reported.

Visualizations

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physicochemical properties of a liquid compound like Perfluoro(2-methyl-3-pentanone).

Relationship Between Physical States

This diagram illustrates the relationship between the solid, liquid, and gaseous states of Perfluoro(2-methyl-3-pentanone) as a function of temperature and pressure.

References

A Technical Guide to the Synthesis and Molecular Structure of Perfluoro(2-methyl-3-pentanone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and molecular structure of Perfluoro(2-methyl-3-pentanone), a fully-fluorinated ketone with significant applications in various industries. This document details established synthetic methodologies, offering in-depth experimental protocols. Furthermore, it presents a summary of its key molecular and physical properties.

Molecular Structure and Properties

Perfluoro(2-methyl-3-pentanone), with the chemical formula C6F12O, is a structural analogue of ethyl isopropyl ketone where all hydrogen atoms are replaced by fluorine atoms.[1] Its IUPAC name is 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one.[2] The structural formula is CF3CF2C(=O)CF(CF3)2.[1]

A summary of the physical and chemical properties of Perfluoro(2-methyl-3-pentanone) is presented in Table 1.

Table 1: Physical and Chemical Properties of Perfluoro(2-methyl-3-pentanone)

| Property | Value |

| Molecular Formula | C6F12O |

| Molar Mass | 316.046 g·mol−1 |

| Appearance | Clear, colorless liquid[1] |

| Odor | Nearly odorless[1] |

| Density | 1,610 kg/m ³[1] |

| Melting Point | -108 °C (−162 °F; 165 K)[1] |

| Boiling Point | 49 °C (120 °F; 322 K)[1] |

| Vapor Pressure | 40.4 kPa @ 25 °C[1] |

| Thermal Conductivity | 0.059 W/m-K |

| Viscosity | 0.64 cP |

Synthesis of Perfluoro(2-methyl-3-pentanone)

Two primary methods for the synthesis of Perfluoro(2-methyl-3-pentanone) have been established: the reaction of hexafluoropropylene with pentafluoropropionyl fluoride (B91410) and the oxidation and rearrangement of hexafluoropropylene dimer.

Method 1: Reaction of Hexafluoropropylene and Pentafluoropropionyl Fluoride

This method involves the direct reaction of hexafluoropropylene and pentafluoropropionyl fluoride in the presence of a catalyst.

Experimental Protocol:

A detailed experimental protocol for this synthesis route is as follows:

-

To a 1-liter, 316 stainless steel autoclave, add 0.5 mol of ferric fluoride and 0.1 mol of 18-crown-6 (B118740) ether.

-

Evacuate the autoclave and then introduce anhydrous acetonitrile.

-

Under constant stirring, rapidly introduce 1.05 mol of hexafluoropropylene and 1 mol of pentafluoropropionyl fluoride.

-

Maintain the reaction temperature at 90 °C for 10 hours.

-

After the reaction is complete, cool the autoclave to 15 °C and allow the mixture to stand for phase separation.

-

The lower layer, containing the product, is collected. This procedure yields Perfluoro(2-methyl-3-pentanone) with a purity of 98.7% (as determined by gas chromatography) and a yield of 98.2%.

The overall synthesis workflow for this method is depicted in the following diagram:

References

A Deep Dive into the Spectroscopic Signature of Perfluoro(2-methyl-3-pentanone)

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Spectroscopic Analysis of a Key Fluorinated Ketone.

Perfluoro(2-methyl-3-pentanone), commercially known as Novec 1230, is a fluorinated ketone with the chemical formula C₆F₁₂O.[1][2] Its unique properties, including high thermal stability and low reactivity, have led to its use in various applications.[2] This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of Perfluoro(2-methyl-3-pentanone), offering a critical resource for researchers and professionals in drug development and other scientific fields where fluorinated compounds are of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of Perfluoro(2-methyl-3-pentanone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 220 |

| CF₃ | 110 - 130 (quartet) |

| CF₂ | 105 - 125 (triplet) |

| CF | 85 - 105 (multiplet) |

Table 2: Expected ¹⁹F NMR Chemical Shift Ranges

| Fluorine Environment | Expected Chemical Shift (ppm) vs. CFCl₃ |

| CF₃ (of CF(CF₃)₂) | -70 to -80 |

| CF (of CF(CF₃)₂) | -180 to -200 |

| CF₂ | -120 to -130 |

| CF₃ (of CF₃CF₂) | -80 to -90 |

Mass Spectrometry

Mass spectrometry of perfluorinated compounds often results in extensive fragmentation, with the molecular ion peak sometimes being of low abundance.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 316 | [C₆F₁₂O]⁺ (Molecular Ion) |

| 297 | [C₅F₁₁O]⁺ |

| 247 | [C₄F₉O]⁺ |

| 197 | [C₃F₇O]⁺ |

| 169 | [C₃F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong C-F stretching vibrations.

Table 4: Infrared Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~1780 | C=O stretch (ketone) |

| 1300 - 1000 | C-F stretching vibrations |

UV-Vis Spectroscopy

The UV-Vis spectrum shows a characteristic absorption for the carbonyl group.

Table 5: UV-Vis Spectroscopy Absorption Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| ~305 nm | Low | Gas Phase |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Perfluoro(2-methyl-3-pentanone) are outlined below. These are synthesized from established methods for the analysis of fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁹F NMR spectra for the structural confirmation of Perfluoro(2-methyl-3-pentanone).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Prepare a ~5-10% (v/v) solution of Perfluoro(2-methyl-3-pentanone) in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Add a small amount of a reference standard. For ¹⁹F NMR, CFCl₃ (0 ppm) is the standard reference. For ¹³C NMR, tetramethylsilane (B1202638) (TMS) is used.

-

Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Sufficient to cover the expected range of fluorine chemical shifts (e.g., -250 to 0 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹⁹F spectrum.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective fluorine and carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Perfluoro(2-methyl-3-pentanone).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., hexane).

-

Split Ratio: 50:1.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Data Analysis:

-

Identify the peak corresponding to Perfluoro(2-methyl-3-pentanone) in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of Perfluoro(2-methyl-3-pentanone).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Gas Phase: Introduce a known pressure of the vapor into a gas cell with KBr or NaCl windows.

-

Liquid Phase: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apodization: Happ-Genzel.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Assign these bands to specific molecular vibrations, such as the C=O stretch and the C-F stretches, by comparing the observed frequencies to literature values for similar compounds.

Visualizations

The following diagrams illustrate key experimental workflows and the molecular structure of Perfluoro(2-methyl-3-pentanone).

Caption: General experimental workflow for spectroscopic analysis.

Caption: Molecular structure of Perfluoro(2-methyl-3-pentanone).

References

Thermal Stability and Decomposition of Perfluoro(2-methyl-3-pentanone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-pentanone), with the chemical formula CF₃CF₂C(O)CF(CF₃)₂, is a fluorinated ketone widely known by its commercial name, Novec™ 1230. It is a colorless, odorless liquid at ambient conditions.[1] Due to its effective heat absorption and minimal environmental impact, it is extensively used as a fire suppression agent in environments where water-based systems are impractical, such as in data centers, museums, and medical facilities.[2] This technical guide provides an in-depth analysis of the thermal stability and decomposition of Perfluoro(2-methyl-3-pentanone), offering crucial information for its safe handling, application, and for understanding its behavior under various conditions.

Thermal Stability

Perfluoro(2-methyl-3-pentanone) is a thermally stable compound under normal storage and use conditions. However, when subjected to elevated temperatures, it undergoes decomposition. The extent and rate of decomposition are influenced by several factors, including the temperature, the presence of other substances, and the duration of exposure to heat.

Quantitative Thermal Stability Data

Quantitative data on the thermal decomposition of Perfluoro(2-methyl-3-pentanone) is crucial for predicting its behavior in high-temperature applications. The following table summarizes the key thermal stability parameters.

| Parameter | Value | Conditions/Method | Reference |

| Boiling Point | 49.2 °C | at 1.013 bar | [2] |

| Freezing Point | -108.0 °C | [2] | |

| Decomposition Temperature | > 100 °C | Onset of decomposition | [3] |

| Auto-ignition Temperature | Not Applicable | Non-flammable | [3] |

Note: The decomposition temperature of >100°C is a general value from a safety data sheet and significant decomposition occurs at much higher temperatures, typically in fire scenarios.

Thermal Decomposition

The thermal decomposition of Perfluoro(2-methyl-3-pentanone) is a complex process that involves the cleavage of its carbon-carbon and carbon-fluorine bonds, leading to the formation of various smaller, fluorinated compounds.

Decomposition Pathways

Computational studies suggest that the initial step in the thermal decomposition of perfluorinated compounds is the homolytic cleavage of the weakest carbon-carbon bond.[4] For Perfluoro(2-methyl-3-pentanone), this would likely involve the breaking of the C-C bonds adjacent to the carbonyl group. The resulting radical species can then undergo a series of reactions, including β-scission and fluorine atom shifts, to form more stable products.

Decomposition Products

The primary products of thermal decomposition, particularly in the presence of a flame, are hydrogen fluoride (B91410) (HF) and carbonyl fluoride (COF₂).[1] Computational and experimental studies have identified a broader range of potential decomposition products, as summarized in the table below.

| Decomposition Product | Chemical Formula | Formation Condition | Reference |

| Hydrogen Fluoride | HF | High temperature/flame | [1] |

| Carbonyl Fluoride | COF₂ | High temperature/flame | [1] |

| Carbon Tetrafluoride | CF₄ | Pyrolysis | [5] |

| Tetrafluoroethylene | C₂F₄ | Pyrolysis | [5] |

| Hexafluoroethane | C₂F₆ | Pyrolysis | [5] |

| Perfluoropropionyl fluoride | CF₃CF₂COF | Pyrolysis | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the thermal stability and decomposition of Perfluoro(2-methyl-3-pentanone).

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique is used to determine the thermal stability and identify the gaseous decomposition products.

Methodology:

-

Sample Preparation: A small sample of Perfluoro(2-methyl-3-pentanone) (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[6]

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer is used.

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate (e.g., 10 °C/min) is applied.[7]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C).[7]

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.[7]

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The evolved gases are transferred to the mass spectrometer for analysis.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the mass loss at different temperatures. The mass spectra of the evolved gases are analyzed to identify the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is used to separate and identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (in the microliter range) is introduced into a pyrolysis tube.[8]

-

Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere.[9]

-

GC Separation: The pyrolysis products are separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to elute the compounds based on their boiling points.[10]

-

MS Detection: The separated compounds are identified by their mass spectra.

-

-

Data Analysis: The chromatogram is analyzed to determine the number and relative abundance of the decomposition products. The mass spectrum of each peak is compared to a library of known spectra for identification.

Fourier Transform Infrared (FTIR) Spectroscopy of Gaseous Products

FTIR is used for the real-time monitoring and quantification of specific gaseous decomposition products, particularly HF and COF₂.

Methodology:

-

Experimental Setup: The decomposition is carried out in a heated cell or reaction chamber. The gaseous products are passed through a gas cell with infrared-transparent windows (e.g., ZnSe).[11]

-

Instrumentation: An FTIR spectrometer is used to acquire the infrared spectra of the gas-phase products.

-

Data Acquisition: Spectra are collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹) at a set resolution.

-

Data Analysis: The characteristic absorption bands of the decomposition products are used for their identification and quantification. For example, HF has strong absorption bands in the 4200-3600 cm⁻¹ region, while COF₂ has characteristic absorptions around 1928 and 1243 cm⁻¹.

Conclusion

Perfluoro(2-methyl-3-pentanone) exhibits high thermal stability under normal conditions, a key property for its application as a fire suppression agent. However, at elevated temperatures, it undergoes decomposition to form smaller fluorinated compounds, including the corrosive species hydrogen fluoride. A thorough understanding of its thermal decomposition pathways and products, as detailed in this guide, is essential for its safe and effective use, as well as for the development of next-generation materials with enhanced thermal stability. The experimental protocols provided herein offer a foundation for further research into the thermal behavior of this and other fluorinated compounds.

References

- 1. fm200.co.id [fm200.co.id]

- 2. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]

- 3. firefox.es [firefox.es]

- 4. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Perfluoro(2-methyl-3-pentanone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-pentanone), commercially known as Novec™ 649 or FK-5-1-12, is a fluorinated ketone used as a fire suppression agent and heat transfer fluid.[1] Its environmental persistence, potential degradation pathways, and ultimate fate are of significant interest. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of Perfluoro(2-methyl-3-pentanone), with a focus on photolysis and hydrolysis as the primary degradation routes. Information on its biodegradability is also discussed.

Primary Degradation Pathways

The primary mechanisms for the environmental degradation of Perfluoro(2-methyl-3-pentanone) are atmospheric photolysis and, to a significantly lesser extent, hydrolysis.[2][3]

Atmospheric Photolysis

Atmospheric photolysis is the dominant degradation pathway for Perfluoro(2-methyl-3-pentanone).[3][4] When released into the atmosphere, it absorbs ultraviolet (UV) radiation, leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[4][5] This initial step generates two primary radical species: the perfluoropropionyl radical (CF₃CF₂C(O)•) and the heptafluoroisopropyl (B10858302) radical (•CF(CF₃)₂).[5][6]

Subsequent reactions of these radicals in the atmosphere, particularly under low nitrogen oxide (NOx) conditions, can lead to the formation of several degradation products, most notably perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA).[1][3][6] The atmospheric lifetime of Perfluoro(2-methyl-3-pentanone) is estimated to be between 4 and 15 days, highlighting photolysis as a relatively rapid degradation process.[1][3]

Hydrolysis

Hydrolysis of Perfluoro(2-methyl-3-pentanone) can occur, though it is considered a minor degradation pathway compared to photolysis.[2][3] The reaction with water is analogous to a Haloform reaction, yielding perfluoropropionic acid (PFPrA) and 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea).[3][5][6] Studies have shown that the rate of hydrolysis is slow and highly dependent on pH.[3][5] While the hydrolysis rate constant is larger than that of photolysis, the extremely low concentration of liquid water in the atmosphere makes its overall contribution to the degradation of Perfluoro(2-methyl-3-pentanone) negligible.[4] The ratio of the rate of photolysis to hydrolysis is estimated to be approximately 980,000,000:1.[4]

Biodegradation

Currently, there is a lack of specific studies on the biodegradation of Perfluoro(2-methyl-3-pentanone). However, due to the high stability of the carbon-fluorine bond, per- and polyfluoroalkyl substances (PFAS) are generally resistant to microbial degradation.[7] Standard biodegradability tests, such as those outlined in the OECD 301 guidelines, are available for assessing the biodegradability of chemicals. For volatile and poorly soluble substances like Perfluoro(2-methyl-3-pentanone), specific methods like OECD 301F (Manometric Respirometry Test) or OECD 301D (Closed Bottle Test) would be applicable.[8][9]

Quantitative Degradation Data

The following tables summarize the key quantitative data related to the environmental degradation of Perfluoro(2-methyl-3-pentanone).

Table 1: Atmospheric Lifetime and Photolysis Data

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 4 - 15 days | [1][3][5][6] |

| Photolysis Loss Rate (J) | (6.4 ± 0.3) x 10⁻⁶ s⁻¹ | [2] |

| Effective Quantum Yield (Φ) | 0.043 ± 0.011 (290-400 nm) | [2] |

| Perfluoropropionic Acid (PFPrA) Yield | 0.6% (in smog chamber) | [5][6] |

Table 2: Hydrolysis Data

| pH | Hydrolytic Half-life (t½) | Reference(s) |

| 5.6 | 1.5 ± 0.1 hours | [5] |

| 8.5 | 0.9 ± 0.1 hours | [5] |

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the key degradation pathways and a general experimental workflow for studying the atmospheric photolysis of Perfluoro(2-methyl-3-pentanone).

Experimental Protocols

Atmospheric Photolysis in a Smog Chamber

Objective: To determine the atmospheric lifetime and identify the degradation products of Perfluoro(2-methyl-3-pentanone) under simulated atmospheric conditions.

Methodology:

-

Chamber Preparation: A smog chamber (typically a large FEP Teflon bag) is cleaned and evacuated to remove any residual contaminants.[10][11]

-

Reactant Injection: A known concentration of Perfluoro(2-methyl-3-pentanone) is injected into the chamber along with a bath gas, typically purified air or a mixture of O₂ and N₂.[6]

-

Irradiation: The chamber is irradiated with a light source that simulates the solar spectrum, such as a xenon arc lamp or natural sunlight.[2][12] The light intensity is monitored throughout the experiment.

-

Sampling: Gas-phase samples are collected from the chamber at regular intervals.

-

Analysis: The concentration of Perfluoro(2-methyl-3-pentanone) and its degradation products are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fourier Transform Infrared (FTIR) spectroscopy.[5][6]

-

Data Analysis: The rate of disappearance of Perfluoro(2-methyl-3-pentanone) is used to calculate its photolytic lifetime. The identified degradation products provide insight into the reaction mechanism.

Hydrolysis Rate Determination using ¹⁹F NMR

Objective: To measure the rate of hydrolysis of Perfluoro(2-methyl-3-pentanone) at different pH values.

Methodology:

-

Sample Preparation: Solutions of Perfluoro(2-methyl-3-pentanone) are prepared in buffered aqueous solutions at various pH levels (e.g., pH 5.6 and 8.5).[5]

-

NMR Analysis: The samples are placed in an NMR spectrometer, and ¹⁹F NMR spectra are acquired at regular time intervals.[5]

-

Data Acquisition: The disappearance of the ¹⁹F NMR signal corresponding to the parent compound and the appearance of signals from the hydrolysis products (e.g., PFPrA) are monitored over time.[13][14]

-

Kinetic Analysis: The rate constants for hydrolysis are determined by fitting the concentration-time data to a pseudo-first-order kinetic model.[5]

Biodegradability Testing (OECD 301F)

Objective: To assess the ready biodegradability of Perfluoro(2-methyl-3-pentanone) in an aerobic aqueous medium.

Methodology:

-

Test Setup: A manometric respirometer is used, consisting of a sealed vessel containing a mineral medium, a microbial inoculum (e.g., activated sludge), and the test substance.[8][9]

-

Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

-

Oxygen Consumption Measurement: The consumption of oxygen by the microorganisms is measured over time using a pressure sensor.[9]

-

Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) required for the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD (typically >60%) within a 10-day window during the 28-day test period.[8]

Conclusion

The environmental fate of Perfluoro(2-methyl-3-pentanone) is primarily governed by atmospheric photolysis, leading to a relatively short atmospheric lifetime and the formation of smaller perfluorinated compounds such as PFPrA and TFA. Hydrolysis is a significantly slower process and is not considered a major environmental sink. While specific data on its biodegradation is not currently available, its chemical structure suggests a high resistance to microbial degradation. The experimental protocols outlined in this guide provide a framework for further research into the environmental behavior of this and similar fluorinated compounds.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Photolysis study of perfluoro-2-methyl-3-pentanone under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurolab.net [eurolab.net]

- 4. Perfluoro(2-methyl-3-pentanone):environmental, implications and application research_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 10. AMT - A portable dual-smog-chamber system for atmospheric aerosol field studies [amt.copernicus.org]

- 11. aaqr.org [aaqr.org]

- 12. Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation [mdpi.com]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Toxicological Guide to Perfluoro(2-methyl-3-pentanone) and its Byproducts for Researchers and Drug Development Professionals

An authoritative overview of the toxicological profiles of the fire suppression agent Perfluoro(2-methyl-3-pentanone) and its primary environmental degradation products. This guide provides a comprehensive analysis of available toxicity data, detailed experimental methodologies, and an exploration of the molecular pathways of toxicity.

Introduction

Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C6F12O, is a widely used fire suppression agent.[1] Its high thermal stability and low reactivity make it an effective replacement for ozone-depleting halons.[2][3] However, its environmental persistence and potential for degradation into other per- and polyfluoroalkyl substances (PFAS) necessitate a thorough understanding of its toxicological profile and that of its byproducts. The primary atmospheric degradation pathway for Perfluoro(2-methyl-3-pentanone) is photolysis, which leads to the formation of byproducts including Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA), and potentially isoperfluorobutanoic acid (i-PFBA).[4] This technical guide provides a detailed summary of the current toxicological data for Perfluoro(2-methyl-3-pentanone) and its key byproducts, outlines the experimental protocols used in these assessments, and visualizes the known signaling pathways of toxicity.

Toxicological Profile of Perfluoro(2-methyl-3-pentanone)

Perfluoro(2-methyl-3-pentanone) is generally considered to have low acute toxicity.[2] However, exposure to high concentrations or prolonged contact may lead to adverse health effects.

Acute Toxicity

Quantitative data from acute toxicity studies are summarized in the table below. These studies were conducted following standardized OECD guidelines.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [5] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [6] |

| LC50 (4-hour) | Rat | Inhalation | > 5.07 mg/L | [7] |

Table 1: Acute Toxicity Data for Perfluoro(2-methyl-3-pentanone)

Inhalation of vapors may cause mild respiratory irritation, dizziness, and central nervous system depression.[2] Direct contact with the liquid can result in mild skin or eye irritation due to its defatting properties.[2][8]

Sub-chronic and Chronic Toxicity

Limited information is available on the long-term effects of Perfluoro(2-methyl-3-pentanone) exposure.

Genotoxicity and Carcinogenicity

Current evidence suggests that Perfluoro(2-methyl-3-pentanone) is not genotoxic or carcinogenic.[7]

Reproductive and Developmental Toxicity

No significant reproductive or developmental toxicity has been reported for Perfluoro(2-methyl-3-pentanone).[7]

Experimental Protocols

The following sections detail the methodologies for the key acute toxicity studies cited.

Acute Oral Toxicity Study (as per OECD Guideline 423)

An acute oral toxicity study was conducted on female Sprague-Dawley rats.[5]

-

Test Animals: Young adult female Sprague-Dawley rats, fasted overnight prior to dosing.

-

Dose Administration: A single dose of 2000 mg/kg body weight of the undiluted test substance was administered by oral gavage.

-

Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing. Body weight was recorded at the beginning of the study and weekly thereafter.

-

Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.

Acute Dermal Toxicity Study (as per OECD Guideline 402)

An acute dermal toxicity study was performed on young adult Wistar rats.[6]

-

Test Animals: Young adult male and female Wistar rats.

-

Test Substance Application: The test substance was applied to a shaven area of the dorsal skin at a dose of 2000 mg/kg body weight. The application site was covered with a porous gauze patch and a semi-occlusive dressing for 24 hours.

-

Observation Period: Animals were observed for mortality and clinical signs of toxicity for 14 days after the exposure period.

-

Necropsy: All animals underwent a gross necropsy at the end of the study.

Acute Inhalation Toxicity Study (as per OECD Guideline 403)

An acute inhalation toxicity study was conducted using Sprague Dawley rats.[7]

-

Test Animals: Three male and three female Sprague Dawley rats.

-

Exposure: Animals were exposed to a target concentration of 5 mg/L of the test substance as an aerosol for 4 hours in a nose-only exposure system.

-

Observation Period: The animals were observed for 14 days for mortality and signs of toxicity.

-

Necropsy: A gross necropsy was performed on all animals at the end of the observation period.

Toxicological Profile of Byproducts

Trifluoroacetic Acid (TFA)

TFA is a major degradation product of Perfluoro(2-methyl-3-pentanone).[1] It is considered to have low to moderate acute toxicity.[9]

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [10] |

Table 2: Acute Toxicity Data for Trifluoroacetic Acid (TFA)

Signaling Pathway of TFA-Induced Neurotoxicity

Recent studies have suggested a potential mechanism for TFA-induced cognitive impairment. The proposed pathway involves the interaction of TFA with Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP).[11][12] This interaction leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of caspase-3, ultimately resulting in neuronal apoptosis and cognitive deficits.[11]

Perfluoropropionic Acid (PFPrA)

PFPrA is another potential byproduct of Perfluoro(2-methyl-3-pentanone) degradation.[4] Toxicological data on PFPrA is limited, but in vitro studies suggest it may be less toxic than longer-chain perfluorinated compounds.[13] Toxicogenomic analyses of various PFAS, including those with similar structures to PFPrA, indicate that they can disrupt lipid metabolism and interact with nuclear receptors such as PPARs.[14][15]

Isoperfluorobutanoic Acid (i-PFBA)

There is currently a lack of specific toxicological data for i-PFBA. Further research is needed to characterize its potential health effects.

Conclusion

Perfluoro(2-methyl-3-pentanone) exhibits low acute toxicity. Its primary degradation byproduct, TFA, also has a low order of acute toxicity, although recent studies have raised concerns about its potential for neurotoxicity through a specific mitochondrial pathway. Data on other byproducts like PFPrA and i-PFBA are still limited, highlighting the need for further investigation to fully understand the environmental and health implications of Perfluoro(2-methyl-3-pentanone) use. This guide provides a foundational understanding for researchers and professionals in drug development and environmental health, emphasizing the importance of continued research into the long-term effects and molecular mechanisms of these compounds.

References

- 1. oecd.org [oecd.org]

- 2. Page loading... [wap.guidechem.com]

- 3. gfi-aegis.com [gfi-aegis.com]

- 4. Perfluoro(2-methyl-3-pentanone):environmental, implications and application research_Chemicalbook [chemicalbook.com]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. dep.nj.gov [dep.nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]

- 12. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 15. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Perfluoro(2-methyl-3-pentanone) for Researchers and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-pentanone), with the CAS number 756-13-8, is a fluorinated ketone also known by trade names such as Novec™ 1230.[1][2] Its unique properties, including high thermal stability, low toxicity, and excellent dielectric strength, have led to its use in various applications, including as a fire suppression agent and an electronics coolant.[1][3] For researchers, scientists, and drug development professionals, understanding its solubility characteristics in common organic solvents is crucial for its potential application as a reaction medium, a cleaning agent for sensitive equipment, or in the formulation of drug delivery systems.[4] This technical guide provides an in-depth overview of the solubility of Perfluoro(2-methyl-3-pentanone), details a standard experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Perfluoro(2-methyl-3-pentanone) is a highly fluorinated, non-polar molecule. Therefore, it is expected to have better solubility in non-polar and weakly polar organic solvents and limited solubility in highly polar solvents like water.

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and technical data sheets, specific quantitative solubility data for Perfluoro(2-methyl-3-pentanone) in a wide range of common organic solvents remains largely unpublished. The available information is primarily qualitative.

Table 1: Qualitative and Limited Quantitative Solubility of Perfluoro(2-methyl-3-pentanone)

| Solvent | CAS Number | Type | Solubility/Miscibility | Citation |

| Chloroform (B151607) | 67-66-3 | Chlorinated | Soluble | [5] |

| Methanol | 67-56-1 | Polar Protic | Sparingly Soluble | [5] |

| Water | 7732-18-5 | Polar Protic | <0.001% by weight (practically insoluble) | [3][6] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of Perfluoro(2-methyl-3-pentanone).

Objective: To determine the saturation concentration of Perfluoro(2-methyl-3-pentanone) in a specific organic solvent at a controlled temperature.

Materials:

-

Perfluoro(2-methyl-3-pentanone) (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent and solute)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of Perfluoro(2-methyl-3-pentanone) to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC).

-

Prepare a calibration curve using standard solutions of Perfluoro(2-methyl-3-pentanone) of known concentrations in the same solvent.

-

Determine the concentration of Perfluoro(2-methyl-3-pentanone) in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of Perfluoro(2-methyl-3-pentanone) in the chosen solvent at the specified temperature.

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving Perfluoro(2-methyl-3-pentanone) requires a systematic approach. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for selecting a suitable organic solvent for use with Perfluoro(2-methyl-3-pentanone).

Conclusion

Perfluoro(2-methyl-3-pentanone) presents as a specialty solvent with limited published quantitative solubility data in common organic solvents. While it is known to be soluble in chloroform and sparingly so in methanol, further experimental determination is necessary to establish a comprehensive solubility profile. The provided shake-flask method offers a robust protocol for researchers to ascertain this critical data for their specific applications. The logical workflow for solvent selection emphasizes a systematic approach, considering not only solubility but also compatibility, performance, and safety to ensure the successful integration of this unique fluorinated ketone into research and development processes.

References

- 1. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]

- 2. gfi-aegis.com [gfi-aegis.com]

- 3. Novec 1230 Fire Protection Fluid [novecsystems.com]

- 4. Perfluoro-(2-methyl-3-pentanone) | CymitQuimica [cymitquimica.com]

- 5. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]

- 6. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]

Perfluoro(2-methyl-3-pentanone): A Comprehensive Technical Guide to its Vapor Pressure and Thermodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and thermodynamic data for Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C₆F₁₂O. Also known by its commercial names, Novec™ 1230 and FK-5-1-12, this compound sees wide application as a fire suppression agent and heat transfer fluid. A thorough understanding of its thermodynamic properties is crucial for its effective and safe use in various scientific and industrial applications.

Thermodynamic and Physical Properties

Perfluoro(2-methyl-3-pentanone) is a clear, colorless liquid at standard conditions.[1][2] A summary of its key thermodynamic and physical properties is presented in the tables below.

| Property | Value | Units |

| Molecular Weight | 316.04 | g/mol |

| Boiling Point (at 1 atm) | 49.2 | °C |

| Melting Point | -108 | °C |

| Density (liquid, at 25°C) | 1.60 | g/mL |

| Heat of Vaporization (at boiling point) | 88.0 | kJ/kg |

| Critical Properties | ||

| Critical Temperature | 168.7 | °C |

| Critical Pressure | 18.65 | bar |

| Critical Density | 639.1 | kg/m ³ |

| Data sourced from multiple references.[1][3][4][5] |

Vapor Pressure of Perfluoro(2-methyl-3-pentanone)

The vapor pressure of Perfluoro(2-methyl-3-pentanone) is a critical parameter for applications involving its vaporization, such as in fire suppression systems. The following table provides vapor pressure data at various temperatures, extrapolated from graphical data provided in technical datasheets.

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| -20 | 253.15 | 5.5 | 41.3 |

| -10 | 263.15 | 9.5 | 71.3 |

| 0 | 273.15 | 15.5 | 116.3 |

| 10 | 283.15 | 24.5 | 183.8 |

| 20 | 293.15 | 37.0 | 277.5 |

| 25 | 298.15 | 40.4 | 303.0 |

| 30 | 303.15 | 58.0 | 435.0 |

| 40 | 313.15 | 83.0 | 622.5 |

| 49.2 (Boiling Point) | 322.35 | 101.3 | 760.0 |

| Data for 20°C and 25°C are directly cited.[6][7] Other data points are extrapolated from graphical representations.[8] |

The relationship between temperature and vapor pressure is visualized in the following diagram:

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Perfluoro(2-methyl-3-pentanone) - Wikipedia [en.wikipedia.org]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. Novec 1230 Fire Protection Fluid [novecsystems.com]

- 5. fm200.co.id [fm200.co.id]

- 6. Perfluoro(2-methyl-3-pentanone)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]

- 7. Perfluoro(2-methyl-3-pentanone) TPD-5112 | Novec 1230 replacement [fluorochemie.com]

- 8. geofire.it [geofire.it]

In-Depth Technical Guide: 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone (CAS 756-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for the compound with CAS number 756-13-8, also known as 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone. This fluorinated ketone is recognized for its use as a fire suppression agent and an electronics coolant.

Chemical and Physical Properties

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone is a colorless and almost odorless liquid.[1][2] Its highly fluorinated structure imparts notable thermal stability and hydrophobicity.[3]

Table 1: Physical and Chemical Properties of CAS 756-13-8

| Property | Value | Reference(s) |

| Molecular Formula | C6F12O | [3][4] |

| Molecular Weight | 316.04 g/mol | [5] |

| Appearance | Colorless to almost transparent liquid | [1][2] |

| Odor | Low solvent odor | [6] |

| Melting Point | -108 °C | [4][6] |

| Boiling Point | 49 °C @ 101,324.72 Pa | [6] |

| Density | 1.6 g/mL at 20 °C | [4][6] |

| Vapor Pressure | 40.4 kPa @ 25 °C | [6] |

| Water Solubility | Nil; 24-332.6 mg/L at 25°C | [2][6] |

| LogP (Octanol/Water Partition Coefficient) | 2.79-5.48 at 20-25℃ | [2] |

| Flash Point | No flash point | [6] |

| Autoignition Temperature | Not applicable | [6] |

Safety Data

Understanding the safety profile of 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone is critical for its handling and application.

Hazard Identification and Classification

This chemical is classified as harmful to aquatic life with long-lasting effects (H412).[5][7] There are also concerns that it is suspected of damaging the unborn child (H361d).[6]

Table 2: GHS Hazard Classification for CAS 756-13-8

| Hazard Class | Hazard Statement | Reference(s) |

| Reproductive Toxicity | H361d: Suspected of damaging the unborn child | [6] |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects | [5][7] |

Toxicological Data

Table 3: Summary of Toxicological Endpoints for CAS 756-13-8

| Test | Species | Route | Result | Reference(s) |

| Acute Toxicity (LC50) | Fathead minnow | - | >1,070 mg/l (96 hours) | [6] |

| Skin Irritation/Corrosion | Rabbit | Dermal | Not irritating | [8] |

| Eye Irritation | Rabbit | Ocular | Not irritating | [8] |

Environmental Fate

Table 4: Environmental Fate and Ecotoxicity of CAS 756-13-8

| Parameter | Test Guideline | Result | Reference(s) |

| Biodegradation | OECD 301B | 3% (28 days, not readily biodegradable) | [9] |

| Bioconcentration Factor (BCF) | OECD 305 | <4.8 (Fish, 28 days) | [6] |

| Photolysis Half-life (in air) | Experimental | 3-5 days | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of safety data.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test evaluates the biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms.

Methodology:

-

A specific concentration of the test substance (10-20 mg/L of dissolved organic carbon) is added to an inoculated mineral medium.

-

The solution is aerated with CO2-free air in the dark or diffused light at a controlled temperature (22°C ± 2°C) for 28 days.

-

The CO2 produced during biodegradation is trapped in a solution of barium or sodium hydroxide (B78521).

-

The amount of trapped CO2 is quantified by titrating the remaining hydroxide or by measuring the total inorganic carbon.

-

The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A result of ≥ 60% within a 10-day window is considered readily biodegradable.

OECD 305: Bioconcentration - Flow-through Fish Test

This guideline is used to determine the potential of a substance to accumulate in fish from the surrounding water.

Methodology:

-

Uptake Phase: Groups of a single fish species are exposed to at least two concentrations of the test substance in a flow-through system for a period of 28 days. The concentration of the test substance in the fish is measured at regular intervals.

-

Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The concentration of the substance in the fish is monitored until it is no longer detectable or a steady state is reached.

-

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at a steady state.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]

- 9. oecd.org [oecd.org]

An In-depth Technical Guide to the Fire Suppression Mechanism of Perfluoro(2-methyl-3-pentanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(2-methyl-3-pentanone), designated FK-5-1-12, is a fluorinated ketone widely utilized as a clean agent fire suppressant. This technical guide provides a comprehensive examination of its mechanism of action in fire suppression, detailing both its primary physical and secondary chemical effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual representations of its operational and chemical pathways.

Introduction

Perfluoro(2-methyl-3-pentanone), with the chemical formula CF3CF2C(O)CF(CF3)2, is a colorless, low-odor fluid that is a liquid at ambient temperature and vaporizes upon discharge.[1][2] It is an effective fire extinguishing agent for Class A, B, and C fires.[1][2] A key advantage of FK-5-1-12 is its environmental profile, characterized by a zero ozone depletion potential (ODP) and a global warming potential (GWP) of one.[3][4] This guide delves into the core mechanisms that underpin its fire suppression efficacy.

Primary Mechanism of Action: Physical Cooling

The principal mechanism by which Perfluoro(2-methyl-3-pentanone) extinguishes a fire is through heat absorption.[1][2] The fire tetrahedron illustrates that combustion requires heat, fuel, oxygen, and a sustained chemical chain reaction.[5] By effectively removing heat, FK-5-1-12 disrupts this tetrahedron and suppresses the fire.[2][5]

Upon discharge, the liquid agent rapidly vaporizes, a phase change that requires a significant amount of energy, which is drawn from the surrounding environment, thereby cooling the fire.[1][3] The resulting gaseous mixture of FK-5-1-12 and air has a higher heat capacity than air alone, further enhancing its ability to absorb heat from the combustion zone.[1] Unlike some other fire suppressants, such as carbon dioxide, FK-5-1-12 does not extinguish fires by displacing oxygen, making it safer for use in occupied spaces as it does not pose a suffocation risk.[1][2]

Secondary Mechanism of Action: Chemical Inhibition

In addition to its primary cooling effect, Perfluoro(2-methyl-3-pentanone) exhibits a secondary, chemical fire suppression mechanism.[3] At the high temperatures present in a flame, the FK-5-1-12 molecule can thermally decompose. This decomposition releases fluorinated radicals that interfere with the chain-branching reactions of combustion.[3]

The key propagating species in hydrocarbon combustion are highly reactive radicals such as hydrogen (H•), hydroxyl (OH•), and oxygen (O•) atoms. The fluorinated radicals produced from the thermal decomposition of FK-5-1-12 act as scavengers for these combustion radicals, forming more stable molecules and effectively terminating the chain reaction.[6] While the cooling effect is dominant, this chemical inhibition contributes to the overall fire suppression efficiency of FK-5-1-12.

Quantitative Data

The physical and fire suppression properties of Perfluoro(2-methyl-3-pentanone) are summarized in the following tables, with comparative data for other common clean agents.

Table 1: Physical Properties of Selected Clean Agent Fire Suppressants

| Property | Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) | HFC-227ea (FM-200) | Halon 1301 |

| Chemical Formula | CF3CF2C(O)CF(CF3)2 | C3HF7 | CBrF3 |

| Molecular Weight | 316.04 | 170.03 | 148.91 |

| Boiling Point (°C) | 49.2 | -16.4 | -57.8 |

| Vapor Pressure (bar @ 20°C) | 0.33 | 3.9 | 14.3 |

| Liquid Density ( kg/m ³ @ 20°C) | 1616 | 1410 | 1574 |

| Heat of Vaporization (kJ/kg) | 88.0 | - | - |

| Ozone Depletion Potential (ODP) | 0 | 0 | 10 |

| Global Warming Potential (GWP) | 1 | 3220 | 7140 |

| Atmospheric Lifetime (years) | 0.014 | 34.2 | 65 |

Table 2: Fire Suppression Concentrations of Perfluoro(2-methyl-3-pentanone) (FK-5-1-12)

| Fire Class | Minimum Extinguishing Concentration (MEC) (%) | Design Concentration (%) |

| Class A (Surface) | 3.3 - 3.5 | 4.5 |

| Class B (Heptane) | 4.5 | 5.9 |

| Class C | - | 4.5 - 4.74 |

Experimental Protocols

The efficacy of Perfluoro(2-methyl-3-pentanone) as a fire suppressant is evaluated through standardized testing procedures. The following are detailed methodologies for key experiments.

Cup Burner Test (Based on ISO 14520-1, Annex B)

The cup burner test is a laboratory-scale method to determine the minimum extinguishing concentration (MEC) of a gaseous agent for a flammable liquid fuel.

Objective: To determine the lowest concentration of FK-5-1-12 in air that will extinguish a diffusion flame of a liquid fuel under specified conditions.

Apparatus:

-

A glass chimney with a specified diameter.

-

A fuel cup of a standard diameter, centered within the chimney.

-

A fuel feeding system to maintain a constant fuel level at the lip of the cup.

-

Mass flow controllers for precise metering of air and the gaseous agent.

-

A system to vaporize the liquid FK-5-1-12 and introduce it into the air stream.

-

Gas analysis equipment to measure the agent concentration.

Procedure:

-

The fuel cup is filled with the test fuel (e.g., n-heptane).

-

A steady, controlled flow of air is introduced into the base of the chimney.

-

The fuel is ignited and allowed to burn for a specified pre-burn period to achieve a stable flame.

-

FK-5-1-12, as a vapor, is gradually introduced into the air stream at a controlled rate.

-

The concentration of FK-5-1-12 is incrementally increased until the flame is extinguished.

-

The agent concentration at the point of extinguishment is measured and recorded as the MEC.

Full-Scale Fire Test (Based on NFPA 2001)

Full-scale fire tests are conducted to evaluate the performance of a complete fire suppression system in a realistic enclosure.

Objective: To verify the effectiveness of an FK-5-1-12 total flooding system in extinguishing fires of specific classes (e.g., Class A, Class B) within a defined enclosure.

Apparatus:

-

A test enclosure of a specified volume.

-

A complete, engineered FK-5-1-12 fire suppression system, including cylinders, piping, and nozzles.

-

Fire test fuels arranged in a standardized manner (e.g., wood crib for Class A, heptane (B126788) pan for Class B).

-

Instrumentation to measure agent concentration, temperature, and pressure at various locations within the enclosure.

-

Video recording equipment.

Procedure:

-

The test enclosure is prepared, and the fire test fuel is positioned.

-

The FK-5-1-12 system is installed according to the design specifications.

-

The fire is ignited and allowed to grow for a predetermined pre-burn time.

-

The fire suppression system is activated, discharging the FK-5-1-12 agent into the enclosure.

-

Data on agent concentration, temperature, and the time to extinguishment are recorded.

-

The enclosure is monitored for a specified "soak time" to ensure there is no re-ignition of the fuel.

Inerting Concentration Test (Based on ISO 14520-1, Annex D)

This test determines the concentration of a fire suppressant required to prevent the ignition of a flammable gas or vapor.

Objective: To determine the minimum concentration of FK-5-1-12 that will prevent the ignition of a flammable gas/air mixture.

Apparatus:

-

A test vessel (e.g., a spherical flask) of a known volume.

-

A system for preparing and introducing precise mixtures of the flammable gas, air, and FK-5-1-12 into the test vessel.

-

An ignition source with a specified energy output (e.g., an electric spark).

-

Pressure monitoring equipment.

Procedure:

-

A mixture of a flammable gas and air at a known concentration (typically the most easily ignitable concentration) is prepared.

-

A specific concentration of FK-5-1-12 is added to this mixture.

-

The resulting mixture is introduced into the test vessel.

-

The ignition source is activated.

-

The test is observed for ignition, typically identified by a pressure rise within the vessel.

-

The procedure is repeated with increasing concentrations of FK-5-1-12 until ignition is no longer observed. The lowest concentration that prevents ignition is the inerting concentration.

Conclusion

Perfluoro(2-methyl-3-pentanone) (FK-5-1-12) is a highly effective clean agent fire suppressant that operates through a dual mechanism. Its primary mode of action is the physical process of heat absorption, driven by its high heat of vaporization and the increased heat capacity of its vapor when mixed with air. This is complemented by a secondary chemical inhibition mechanism, where thermally generated fluorinated radicals interrupt the combustion chain reaction. Standardized experimental protocols, such as the cup burner test, full-scale fire tests, and inerting concentration tests, are crucial for quantifying its fire suppression performance and ensuring its effective and safe application. Its favorable environmental profile and high efficacy make it a sustainable and reliable choice for the protection of high-value assets and occupied spaces.

References

- 1. my.fike.com [my.fike.com]

- 2. firetrace.com [firetrace.com]

- 3. FK-5-1-12 types of clean agent fire suppression systems [asenware.com]

- 4. interschutz.de [interschutz.de]

- 5. firefighter.com.my [firefighter.com.my]

- 6. FK-5-1-12 vs. CO₂ Fire Suppression: Which Is Safer and More Effective? | Control Fire Systems Ltd. [controlfiresystems.com]

- 7. ozone.unep.org [ozone.unep.org]

- 8. HFC-227ea Product Information | MEP Fire [gaseousfireextinguishers.com]

- 9. Comparison of the fire suppression performance of halon replacement agents - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

Methodological & Application

Perfluoro(2-methyl-3-pentanone): An Emerging Solvent for Specialized Chemical Applications

For Immediate Release

[City, State] – [Date] – Perfluoro(2-methyl-3-pentanone), a fluorinated ketone with the chemical formula C6F12O, is a non-flammable, colorless liquid with a low boiling point and viscosity. While it is widely recognized for its use as a fire suppression agent and in heat transfer applications, its potential as a solvent for chemical reactions is an area of growing interest for researchers, scientists, and drug development professionals. This document provides an overview of its properties, potential applications in chemical synthesis, and general handling protocols.

Physicochemical Properties

Perfluoro(2-methyl-3-pentanone), also known as Novec™ 7300, possesses a unique combination of physical and chemical properties that make it an intriguing candidate for a reaction solvent. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6F12O | [1][2] |

| Molecular Weight | 316.04 g/mol | [1][2] |

| Boiling Point | 49 °C | [1] |

| Melting Point | -108 °C | [1] |

| Density | 1.6 g/cm³ | [1] |

| Vapor Pressure | 31.6-40.4 kPa at 20-25 °C | [1] |

| Water Solubility | 24-332.6 mg/L at 25 °C | [1] |

| Solubility in other solvents | Soluble in chloroform, sparingly soluble in methanol. | [1] |

Potential Applications in Chemical Synthesis

While extensive literature on the use of Perfluoro(2-methyl-3-pentanone) as a primary solvent for a wide range of chemical reactions is not yet available, its properties suggest potential utility in several areas:

-

Reactions Requiring Inert Media: Due to its high degree of fluorination, Perfluoro(2-methyl-3-pentanone) is chemically inert under many conditions, making it a suitable solvent for reactions involving highly reactive reagents or sensitive catalysts.

-

Specialty Extractions: Its unique solubility profile may be advantageous for the selective extraction of fluorinated compounds or other specific solutes from reaction mixtures.[3]

-